molecular formula C8H6BrN3 B1291526 5-Bromo-2-(1H-pyrazol-1-yl)pyridine CAS No. 433922-57-7

5-Bromo-2-(1H-pyrazol-1-yl)pyridine

Cat. No. B1291526
CAS RN: 433922-57-7
M. Wt: 224.06 g/mol
InChI Key: AAZVSSMAJOIOOI-UHFFFAOYSA-N
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Description

“5-Bromo-2-(1H-pyrazol-1-yl)pyridine” is a chemical compound with the molecular formula C8H6BrN3 . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known for their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(1H-pyrazol-1-yl)pyridine” consists of a pyrazole ring attached to a pyridine ring with a bromine atom at the 5th position . The InChI code for this compound is 1S/C8H6BrN3/c9-7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H .


Chemical Reactions Analysis

While specific chemical reactions involving “5-Bromo-2-(1H-pyrazol-1-yl)pyridine” are not detailed in the retrieved documents, pyrazole derivatives are known to exhibit a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

The molecular weight of “5-Bromo-2-(1H-pyrazol-1-yl)pyridine” is 224.06 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved documents.

Scientific Research Applications

Synthesis of Imidazole Containing Compounds

“5-Bromo-2-(1H-pyrazol-1-yl)pyridine” can be used in the synthesis of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-Tubercular Potential

Compounds synthesized from “5-Bromo-2-(1H-pyrazol-1-yl)pyridine” have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain . This suggests that it could be used in the development of new drugs for treating tuberculosis.

Synthesis of 1,4’-Bipyrazoles

“5-Bromo-2-(1H-pyrazol-1-yl)pyridine” may be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important structures in medicinal chemistry due to their wide range of biological activities.

Synthesis of Biologically Active Compounds

This compound can also be used in the synthesis of various pharmaceutical and biologically active compounds . These compounds can include inhibitors, which are substances that can slow down or stop a chemical reaction, making them useful in the field of medicine.

Antibacterial Properties

Pyrazole scaffolds, which “5-Bromo-2-(1H-pyrazol-1-yl)pyridine” is a part of, have been found to possess noteworthy antibacterial properties . This suggests potential applications in the development of new antibacterial drugs.

Anti-Inflammatory Properties

Pyrazole scaffolds also exhibit anti-inflammatory properties . This indicates that “5-Bromo-2-(1H-pyrazol-1-yl)pyridine” could be used in the development of anti-inflammatory medications.

Anti-Cancer Properties

Another significant biological property of pyrazole scaffolds is their anti-cancer activity . This suggests that “5-Bromo-2-(1H-pyrazol-1-yl)pyridine” could potentially be used in cancer research and drug development.

Analgesic Properties

Pyrazole scaffolds have also been found to possess analgesic properties . This indicates that “5-Bromo-2-(1H-pyrazol-1-yl)pyridine” could be used in the development of pain relief medications.

properties

IUPAC Name

5-bromo-2-pyrazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZVSSMAJOIOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627136
Record name 5-Bromo-2-(1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(1H-pyrazol-1-yl)pyridine

CAS RN

433922-57-7
Record name 5-Bromo-2-(1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(1H-pyrazol-1-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Pyrazole (2.05 g, 30.11 mol) was added in portions to sodium hydride (60% in oil, 1.20 g, 30.00 mmol) in DMF (40 mL) and the resulting mixture was stirred for 1 h at RT. 2,5-Dibromopyridine (4.75 g, 20.05 mmol) was added and the mixture was heated to 100° C. for 2 h. Ice-water (100 mL) was added to the cooled reaction mixture and the precipitated solids were removed by filtration and allowed to air-dry. Recrystallization from hexane provided 3.31 g (74%) of the title compound as a tan solid. MS 224 (M+H)+.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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